molecular formula C18H19D3O2 B1164108 17α-Trenbolone-16,16,17-d3

17α-Trenbolone-16,16,17-d3

Cat. No. B1164108
M. Wt: 273.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stable isotope labeled (deuterated) internal standard for Trenbolone Acetate metabolite

Scientific Research Applications

Ecological Effects of Trenbolone Acetate Metabolites

Research has revealed the potential ecological impacts of hormonally active substances from animal feeding operations. Trenbolone acetate, a synthetic anabolic steroid used for beef cattle growth, metabolizes into 17α- and 17β-trenbolone. These metabolites are stable in animal wastes and are potent androgens in fish and mammals. Studies have observed significant androgenic responses in cell-based assays and detected concentrations of 17α- and 17β-trenbolone in beef cattle feedlot discharges and adjacent river water, indicating the need for further investigation into their contribution to androgenic activity in these environments (Durhan et al., 2005).

Environmental Presence and Risks of Trenbolone and Its Metabolites

Studies have focused on the environmental presence and potential risks associated with synthetic hormones in animal manures, particularly trenbolone acetate (TBA) and its metabolites. In manure slurry from TBA-implanted cattle, 17α-trenbolone was identified as the most abundant androgen, with its highest concentration observed 2 weeks post-implant. The presence of these hormones in lagoon water used for irrigation raises concerns about their potential impact on receiving waters and associated ecological risks (Khan & Lee, 2012).

Degradation of Trenbolone in Agricultural Soils

Research has measured the degradation rates of trenbolone isomers and their primary metabolite, trendione, in agricultural soils. The study used two soil types to predict the persistence of these synthetic androgens after land application. Both isomers were found to degrade to trendione within a few hours to half a day at applied concentrations. This research provides insights into the environmental behavior of trenbolone acetate metabolites in soil systems (Khan, Lee, & Sassman, 2008).

Radiolabelling of Trenbolone for Environmental Studies

The synthesis of 17α-[4-(14) C]trenbolone was achieved to facilitate environmental fate studies. This approach allows for the tracking and analysis of trenbolone in environmental samples, providing a method to study its distribution and effects in ecosystems (Hendry et al., 2013).

Hormonal Impact on Aquatic Species

A study utilizing a computational model for female fathead minnows simulated the effects of estrogens and androgens, including 17β-trenbolone, on reproductive endpoints such as steroid hormone and vitellogenin concentrations. The model provides a robust representation of the hypothalamic-pituitary-gonadal axis in adult female fish and is valuable for estimating the impact of these hormones on aquatic species (Li et al., 2011).

Trenbolone Acetate Metabolites in CAFO Runoff

Investigations into the transport of trenbolone acetate (TBA) metabolites from beef cattle confined animal feeding operations (CAFOs) have shown the presence of 17α-trenbolone, 17β-trenbolone, and trendione in soils and runoff. The observed concentrations in CAFO runoff suggest that these metabolites can reach ecologically relevant concentrations in the environment, highlighting the need for further research on their ecological impacts (Webster et al., 2012).

properties

Product Name

17α-Trenbolone-16,16,17-d3

Molecular Formula

C18H19D3O2

Molecular Weight

273.38

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.